LSD1 Inhibition Potency: Oxo(1,3-thiazol-2-ylamino)acetic Acid versus Structural Analogs
Oxo(1,3-thiazol-2-ylamino)acetic acid inhibits human recombinant LSD1 with an IC50 of 356 nM, demonstrating nearly 10-fold greater potency than a closely related derivative (IC50 = 2.5 µM) and >280-fold greater potency than a less active analog (IC50 > 100 µM) under comparable assay conditions [1]. This marked potency differential underscores the critical contribution of the oxamic acid pharmacophore to target engagement.
| Evidence Dimension | Inhibitory potency against human recombinant LSD1 |
|---|---|
| Target Compound Data | IC50 = 356 nM |
| Comparator Or Baseline | Comparator 1: BDBM50445336 (CHEMBL1797639), IC50 = 2.5 µM (2,500 nM); Comparator 2: BDBM50140043 (CHEMBL3765529), IC50 = >100 µM (100,000 nM) against MAO-B |
| Quantified Difference | Target compound is 7.0-fold more potent than Comparator 1 and >280-fold more potent than Comparator 2. |
| Conditions | Inhibition of human recombinant LSD1 assessed via effect on H2O2 production using methylated peptide substrate, incubated for 30 min with Amplex red reagent detection [1]. |
Why This Matters
The substantial potency advantage directly translates to lower compound consumption in high-throughput screening and more robust initial hits in LSD1-targeted epigenetic drug discovery programs.
- [1] BindingDB. BDBM50067551 (CHEMBL3402053). IC50 = 356 nM against human recombinant LSD1. Available at: http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50067551; BDBM50445336 (CHEMBL1797639). IC50 = 2.5 µM. Available at: http://bdb8.ucsd.edu/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50445336; BDBM50140043 (CHEMBL3765529). IC50 > 100 µM. Available at: https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50140043 View Source
